molecular formula C13H25N3O8 B12793236 N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester monoammonium salt CAS No. 25648-81-1

N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester monoammonium salt

Cat. No.: B12793236
CAS No.: 25648-81-1
M. Wt: 351.35 g/mol
InChI Key: VLINIYABZIRGBS-UHFFFAOYSA-N
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Description

N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique ester and ammonium salt functionalities, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt typically involves the esterification of N-Carboxyglycine with N,N’-(2-methyl-2-propyltrimethylene) alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The esterification process can be represented as follows:

N-Carboxyglycine+N,N’-(2-methyl-2-propyltrimethylene) alcoholN-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester\text{N-Carboxyglycine} + \text{N,N'-(2-methyl-2-propyltrimethylene) alcohol} \rightarrow \text{N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester} N-Carboxyglycine+N,N’-(2-methyl-2-propyltrimethylene) alcohol→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester

The resulting ester is then treated with ammonium hydroxide to form the monoammonium salt:

N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester+NH4OHN-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt\text{N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester} + \text{NH}_4\text{OH} \rightarrow \text{N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester monoammonium salt} N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester+NH4​OH→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The ester and ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new esters or amides.

Scientific Research Applications

Chemistry

In chemistry, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and ammonium functionalities make it a valuable tool for probing biochemical processes and developing enzyme inhibitors.

Medicine

In medicine, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt has potential applications in drug formulation and delivery. Its ability to undergo various chemical modifications allows for the design of prodrugs and targeted therapies.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism by which N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s ester and ammonium groups facilitate binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Carboxyglycine esters: These compounds share the carboxyglycine core but differ in the esterifying alcohol.

    Ammonium salts of carboxylic acids: These compounds have similar ammonium functionalities but different carboxylic acid components.

Uniqueness

N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is unique due to its specific combination of ester and ammonium groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

25648-81-1

Molecular Formula

C13H25N3O8

Molecular Weight

351.35 g/mol

IUPAC Name

azanium;2-[[2-(carboxymethylcarbamoyloxymethyl)-2-methylpentoxy]carbonylamino]acetate

InChI

InChI=1S/C13H22N2O8.H3N/c1-3-4-13(2,7-22-11(20)14-5-9(16)17)8-23-12(21)15-6-10(18)19;/h3-8H2,1-2H3,(H,14,20)(H,15,21)(H,16,17)(H,18,19);1H3

InChI Key

VLINIYABZIRGBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)NCC(=O)O)COC(=O)NCC(=O)[O-].[NH4+]

Origin of Product

United States

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